molecular formula C16H22Cl2O2 B12538320 Nonyl 2,4-dichlorobenzoate CAS No. 820238-89-9

Nonyl 2,4-dichlorobenzoate

Cat. No.: B12538320
CAS No.: 820238-89-9
M. Wt: 317.2 g/mol
InChI Key: GBEDZFPWHADFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nonyl group attached to the benzoate moiety, which is further substituted with two chlorine atoms at the 2 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,4-dichlorobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The chlorine atoms can be reduced to form the corresponding non-chlorinated benzoate.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nonyl 2,4-dichlorobenzoic acid or nonyl 2,4-dichloroketone.

    Reduction: Nonyl benzoate.

    Substitution: Nonyl 2-hydroxybenzoate, Nonyl 2-amino-4-chlorobenzoate, etc.

Scientific Research Applications

Nonyl 2,4-dichlorobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, including dyes, fungicides, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Nonyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Nonyl benzoate: Lacks the chlorine substituents, resulting in different chemical and biological properties.

    2,4-Dichlorobenzoic acid: Lacks the nonyl group, affecting its solubility and reactivity.

    Nonyl 4-chlorobenzoate: Contains only one chlorine atom, leading to variations in its chemical behavior.

Uniqueness

Nonyl 2,4-dichlorobenzoate is unique due to the combination of the nonyl group and two chlorine atoms, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

CAS No.

820238-89-9

Molecular Formula

C16H22Cl2O2

Molecular Weight

317.2 g/mol

IUPAC Name

nonyl 2,4-dichlorobenzoate

InChI

InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-8-11-20-16(19)14-10-9-13(17)12-15(14)18/h9-10,12H,2-8,11H2,1H3

InChI Key

GBEDZFPWHADFLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.